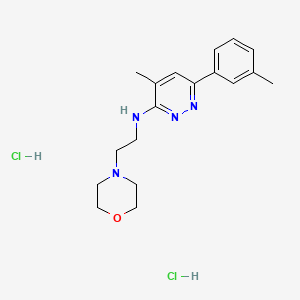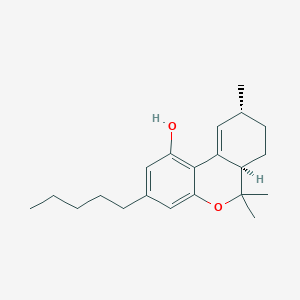![molecular formula C60H67Cl7N12O4 B12743981 5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride CAS No. 133306-15-7](/img/structure/B12743981.png)
5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride is a complex organic compound that belongs to the class of imidazoquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine derivatives with carboxylic acid derivatives. The process often includes nucleophilic substitution followed by cyclization to form the imidazoquinoline core .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Quinoline derivatives: These compounds are structurally related and are known for their wide range of applications in medicine and industry.
Uniqueness
5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one is unique due to its specific substitution pattern and the presence of both imidazole and quinoline rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
133306-15-7 |
|---|---|
Formule moléculaire |
C60H67Cl7N12O4 |
Poids moléculaire |
1268.4 g/mol |
Nom IUPAC |
5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride |
InChI |
InChI=1S/4C15H16ClN3O.3ClH/c4*1-3-4-7-19-12-8-10(16)5-6-11(12)14-13(15(19)20)17-9-18(14)2;;;/h4*5-6,8-9H,3-4,7H2,1-2H3;3*1H |
Clé InChI |
CZKNSYDRYFIXSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.CCCCN1C2=C(C=CC(=C2)Cl)C3=C(C1=O)N=CN3C.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
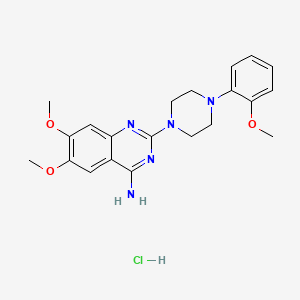
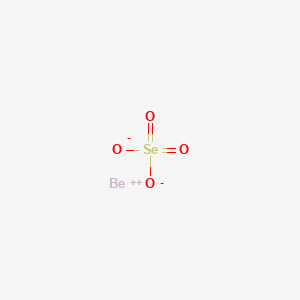
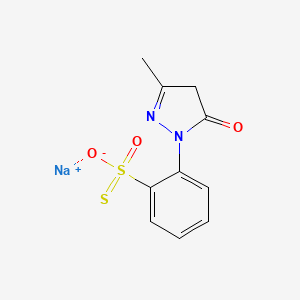


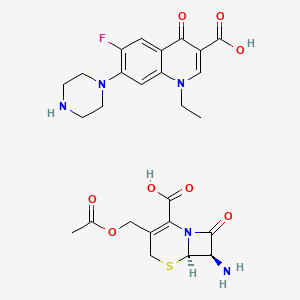
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)


